molecular formula C9H6INO3 B1313744 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 913194-96-4

6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No. B1313744
M. Wt: 303.05 g/mol
InChI Key: ARJUBKFFRMOQTO-UHFFFAOYSA-N
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Description

Benzoxazine is a type of organic compound that contains a benzene ring fused to an oxazine ring . Compounds like 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione often have interesting chemical and biological properties, which make them subjects of research in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of a compound like 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione would likely contain a benzoxazine core, with an iodine atom and a methyl group attached at the 6 and 8 positions, respectively .


Chemical Reactions Analysis

The chemical reactions of benzoxazine derivatives can be quite diverse, depending on the substituents present on the benzene ring and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione would depend on its structure. For example, its melting point is 283 - 286°C .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Reactivity

  • Benzoxazinones like 2H-3,1-Benzoxazine-2,4(1H)-dione have been utilized in the synthesis of heterocyclic compounds such as substituted quinolines, benzazepines, indanone, and furan derivatives through reactions with alkylidenephosphoranes. The reactivity of these compounds provides a pathway for the synthesis of complex heterocyclic systems which could have implications in drug development and organic synthesis (Kamel & Abdou, 2007).

Antimicrobial and Antifungal Applications

  • The synthesis and evaluation of benzoxazine diones for their antifungal properties have been explored. For instance, hydroxy-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones and their thioanalogs were synthesized and tested for in vitro antifungal activity against various strains. This indicates the potential of benzoxazine dione derivatives in developing new antifungal agents, although varying degrees of activity were observed depending on the substitution pattern (Skála et al., 2009).

Antituberculotic Activity

  • The synthesis and screening of halogenated benzoxazine diones for their activity against mycobacterium strains highlight the potential of these compounds in antituberculotic therapy. Structural modifications on the benzoxazine dione core have been shown to significantly influence antimicrobial efficacy, demonstrating the importance of molecular design in drug discovery (Waisser et al., 2007).

Antioxidant and Antimicrobial Activities

  • Benzoxazine-2,4-diones derived from heterocyclic anhydrides have been synthesized and assessed for their antimicrobial and antioxidant capacities. This research underscores the multifunctional potential of benzoxazine dione derivatives, which could be harnessed in the development of new therapeutic agents with antioxidant properties (Sarmiento-Sánchez et al., 2014).

Material Science Applications

  • The thermal decomposition and polymerization of benzoxazine diones have been studied with the aim of developing high thermal stability polymers. Such research could find applications in the design of novel materials with enhanced durability and resistance to thermal degradation (Loughran, 1970).

Safety And Hazards

The safety and hazards associated with a compound like 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound like 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione would likely involve further exploration of its synthesis, properties, and potential applications .

properties

IUPAC Name

6-iodo-8-methyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJUBKFFRMOQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)OC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458487
Record name 6-Iodo-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

CAS RN

913194-96-4
Record name 6-Iodo-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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